molecular formula C19H15N5OS B10886379 N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B10886379
M. Wt: 361.4 g/mol
InChI Key: RDMDRNBSOCBFSM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H15N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C19H15N5OS/c25-18(20-17-12-6-8-14-7-4-5-11-16(14)17)13-26-19-21-22-23-24(19)15-9-2-1-3-10-15/h1-12H,13H2,(H,20,25)

InChI Key

RDMDRNBSOCBFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: Starting from a suitable precursor, such as an azide, the tetrazole ring can be formed through cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through thiolation reactions.

    Attachment of the Naphthalene Ring: The naphthalene ring can be attached through coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biology, compounds with similar structures are often studied for their potential as enzyme inhibitors, receptor ligands, or bioactive molecules. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, such compounds can be investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers, dyes, or catalysts. Their unique properties can be exploited for various industrial applications.

Mechanism of Action

The mechanism of action of “N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors.

    Pathway Modulation: The compound may modulate specific signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Tetrazole vs. Triazole Derivatives
  • Triazole Analogs: Compounds like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide () exhibit similar sulfanyl acetamide backbones but with triazole cores. VUAA-1 and OLC-12 (): Triazole-based Orco agonists with ethyl and pyridinyl substituents. Their activity highlights the role of heterocycle substituents in modulating receptor binding .
Oxadiazole Derivatives
  • 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (): The oxadiazole core (two oxygen atoms) increases rigidity and lipophilicity, contrasting with the tetrazole’s polarity .

Substituent Effects on Aromatic Rings

Naphthalene vs. Substituted Phenyl Groups
  • Target Compound : The naphthalen-1-yl group provides extended π-conjugation, favoring stacking interactions in enzymes or receptors.
  • Chlorophenyl Analog : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide () shows how electron-withdrawing Cl substituents enhance stability and alter electronic profiles .
  • Nitrophenyl Derivatives: Compounds like 6b and 6c () feature nitro groups, which introduce strong electron-withdrawing effects and distinct IR peaks (e.g., 1504 cm⁻¹ for NO₂ asymmetric stretching) .
Heteroaromatic Substituents
  • Thiophene and Indole Derivatives :
    • N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide () incorporates a thiophene group, enhancing sulfur-rich interactions.
    • Indole-containing analogs () demonstrate bioactivity against enzymes like lipoxygenase (LOX) and cholinesterases, suggesting structural versatility .
Spectral Data
  • IR Spectroscopy :
    • Target compound: Expected C=O stretch ~1670 cm⁻¹ (acetamide) and tetrazole ring vibrations (absent in triazoles) .
    • Triazole analogs: Show C–N stretches at ~1300 cm⁻¹ () .
  • NMR :
    • 6b (): Aromatic protons at δ 7.20–8.61 ppm; triazole proton at δ 8.36 ppm .
    • Target compound: The tetrazole proton would likely resonate downfield (> δ 9.0 ppm) due to deshielding by adjacent nitrogens.

Biological Activity

N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure

The molecular formula of this compound is C23H20N4SC_{23}H_{20}N_{4}S with a complex structure that includes naphthalene and tetrazole moieties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the tetrazole ring followed by the introduction of the naphthalene and sulfanyl groups. Detailed methodologies can vary but generally follow established protocols for creating similar compounds.

Antimicrobial Activity

Research has indicated that derivatives of naphthalene and tetrazole exhibit significant antimicrobial properties. A study synthesizing various N-(naphthalen-1-yl) derivatives demonstrated notable activity against a range of bacterial and fungal strains. The synthesized compounds were screened against 10 bacterial and 10 fungal species, showing promising results in inhibiting microbial growth .

CompoundBacterial Strains TestedFungal Strains TestedActivity Observed
N-(naphthalen-1-yl)-2-acetamideE. coli, S. aureusC. albicans, A. nigerSignificant inhibition
N-(naphthalen-1-yl)-2-benzamideP. aeruginosaF. solaniModerate inhibition

Inhibition of Protein Tyrosine Phosphatase (PTP)

Inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) has been reported for related tetrazole-containing compounds. For instance, NM-03 exhibited an IC50 value of 4.48 µM in inhibiting PTP1B activity, suggesting that similar structures may also possess this capability . This inhibition is crucial for developing treatments targeting diabetes and other metabolic disorders.

The biological activity of N-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide may be attributed to its ability to interact with specific biological targets:

Antimicrobial Mechanism:
The presence of the naphthalene moiety is believed to enhance membrane permeability in bacteria, leading to cell lysis and death. The tetrazole ring may contribute additional interactions with microbial enzymes.

Enzyme Inhibition:
For PTP inhibitors like NM-03, docking studies reveal that the compound interacts with key amino acids in the binding site of PTP1B, disrupting its function and leading to downstream effects on insulin signaling pathways.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Antimicrobial Evaluation : A series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives were synthesized and tested for antimicrobial properties, showing varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
  • PTP Inhibitory Activity : Research on NM series compounds highlighted their potential as PTP inhibitors with good in vivo activity, supporting their development as therapeutic agents for diabetes management .

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